2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H7NO3S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3S2/c1-2-12-8-9-6-4(14-8)3-5(13-6)7(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
FFIULAHESFWOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Thiazole Intermediate
- Starting Material: A substituted thiourea or thioamide derivative, such as a 2-aminothiazole precursor, is prepared via reaction of substituted thioureas with α-haloketones or α-haloesters.
- Reaction Conditions: The reaction is typically carried out in polar solvents like ethanol, acetic acid, or trifluoroacetic acid at elevated temperatures (80–120°C). For example, the reaction of a substituted thiourea with ethyl α-bromoacetate in acetic acid under reflux yields the corresponding thiazole core after cyclization.
Step 3: Ethoxy Group Incorporation at Position 2
- The ethoxy substituent at the 2-position is introduced via nucleophilic substitution reactions.
- Method: Alkylation of the heterocyclic nitrogen or carbon atom using ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.
- Reaction Conditions: Reflux at 60–80°C for several hours ensures efficient substitution.
Summary of Reaction Conditions (Table 1):
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Thiazole formation | Substituted thiourea + α-haloketone | Acetic acid | Reflux (~100°C) | 12–24 h | Recrystallization |
| Oxidation | KMnO₄ or K₂Cr₂O₇ | Aqueous | 50–80°C | 4–8 h | Extraction & recrystallization |
| Ethoxy substitution | Ethyl halide + base | DMF or acetone | Reflux (~70°C) | 6–12 h | Column chromatography |
Alternative Route: Cyclization of Ethoxy-Substituted Precursors
Another approach involves the synthesis of ethoxy-substituted heterocycles followed by oxidation to the acid form.
Step 1: Synthesis of Ethoxy-Substituted Precursors
- Method: Condensation of suitable α-ethoxycarbonyl compounds with thiourea derivatives under reflux in solvents like ethanol or acetic acid.
- Reaction Conditions: Heating at 80–120°C for 12–24 hours facilitates cyclization.
Step 2: Oxidative Conversion to Carboxylic Acid
- The ethoxy group is oxidized or hydrolyzed to the corresponding acid using reagents such as potassium permanganate, sodium periodate, or via acid hydrolysis under reflux.
Step 3: Purification
- The crude product is purified by recrystallization from solvents such as ethanol, methanol, or water-methanol mixtures.
Key Experimental Data and Optimization
Recent research indicates that reaction yields and purity are significantly influenced by solvent choice, temperature control, and reagent stoichiometry.
- Yield Data: Typical yields for the key cyclization step range from 74% to 95%, with optimization of temperature and reaction time being critical.
- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress of cyclization and oxidation steps.
- Purification: Recrystallization from solvents such as hexane, ethyl acetate, or methanol ensures high purity of the final compound.
Representative Reaction Scheme
Thiourea derivative + α-bromoester → Cyclization in acetic acid → Ethoxy-substituted heterocycle → Oxidation/hydrolysis → 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
Summary of Literature Data
| Reference | Key Features | Yield | Reaction Conditions | Remarks |
|---|---|---|---|---|
| Patent US7408069B2 | Reaction in formic acid, acetic acid; use of amine-protected acid chlorides | Up to 86% | Acidic medium, reflux | Suitable for scale-up |
| Arkivoc 2010 | Chemoselective α-bromination, one-pot thiourea cyclization | 95% | NBS in dioxane-water, 80°C | Avoids sensitive intermediates |
| Ambeed.com | Bromination and subsequent hydrolysis | 99% | Thionyl chloride, reflux | Efficient conversion to acid |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as xanthine oxidase, which is involved in conditions like gout and hyperuricemia.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, providing therapeutic benefits for conditions like gout .
Comparison with Similar Compounds
2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic Acid
- Structure: Substituted with a 2-methylphenylamino group at position 2 instead of ethoxy.
- Properties: The aromatic amino group may increase π-π stacking interactions but reduce lipophilicity compared to ethoxy.
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic Acid
- Structure: Features an amino group at position 2.
- Properties: The polar amino group enhances solubility but may reduce membrane permeability.
- Synthesis: Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1) is a related ester precursor, indicating feasible synthetic routes for amino analogs .
Fused-Ring Modifications
Chromeno-Fused Derivatives
- Example: (5R,5aR,11bs)-2,6-Dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic Acid (Compounds 93, 94)** Activity: Potent against influenza A (H3N2: EC₅₀ = 0.6–2.5 µg/mL; H5N1: EC₅₀ = 0.31–0.32 µg/mL) with high selectivity indices (SI > 170) . Comparison: The chromeno-thiopyrano fusion enhances antiviral potency but complicates synthesis compared to the simpler thieno-thiazole scaffold.
Imidazo-Fused Analogs
Functional Group Modifications
4-Methyl-2-(3,4,5-Trimethoxybenzamido)thiazole-5-carboxylic Acid
6-Carboxy-7-(2-Thienyl)-Tetrahydrothiopyrano-7H-[2,3-d]thiazole (Compound 104)
- Activity : Antimicrobial (against B. subtilis) and antitubercular .
- Comparison: The thiopyrano ring enhances rigidity and may improve metabolic stability.
Physicochemical and Electronic Properties
- Conformational Stability: DFT studies on thiazole-5-carboxylic acid reveal four conformers, with planar carboxylic acid groups stabilizing the structure via intramolecular hydrogen bonding .
- Lipophilicity: The ethoxy group (logP ~1.3) balances solubility and membrane permeability better than polar groups (e.g., amino, logP ~0.5) .
Biological Activity
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
- Molecular Formula : C₇H₇NO₃S
- Molecular Weight : 173.19 g/mol
- CAS Number : 937656-24-1
Antioxidant Activity
Thiazole derivatives, including 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid, have been studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as diabetes and cardiovascular disorders. Research indicates that thiazole compounds can scavenge free radicals and enhance the body’s antioxidant defense mechanisms.
Anti-inflammatory Effects
Studies have demonstrated that thiazole derivatives exhibit significant anti-inflammatory activities. This is particularly relevant in conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antidiabetic Properties
Emerging evidence suggests that 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid may possess antidiabetic properties. In vitro and in vivo studies have shown that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia. For instance, similar compounds have been documented to lower blood glucose levels and improve lipid profiles in diabetic animal models.
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various thiazole derivatives using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants. This suggests potential applications in preventing oxidative damage in biological systems.
| Compound | IC50 (µM) |
|---|---|
| 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid | 15.4 |
| Standard Antioxidant (Ascorbic Acid) | 12.0 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with a thiazole derivative led to a significant reduction in TNF-alpha and IL-6 levels. This underscores the compound's potential as an anti-inflammatory agent.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| Thiazole Derivative | 75 | 60 |
The biological activities of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of electron-rich heterocycles allows these compounds to donate electrons to free radicals.
- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in inflammatory pathways and glucose metabolism.
- Gene Expression Modulation : Some studies suggest that these compounds can influence the expression of genes related to oxidative stress and inflammation.
Q & A
Q. Optimization :
- Monitor reaction progress via TLC or HPLC to minimize over-bromination or ester degradation.
- Use catalysts like FeBr₃ for selective bromination and flow reactors for improved yield scalability .
What spectroscopic and computational methods are effective for characterizing this compound?
Q. Basic
Q. Advanced :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to predict conformational stability and vibrational spectra. Compare with experimental IR/NMR to validate structures .
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry coupled with computational CCS values (e.g., 160–170 Ų for [M+H]+) aids in structural confirmation .
How can researchers address discrepancies between DFT-predicted and experimental spectroscopic data?
Q. Advanced
Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to account for polarity-induced shifts in NMR/IR .
Conformational Sampling : Evaluate all low-energy conformers (e.g., planar vs. non-planar carboxylic groups) and Boltzmann-weight their contributions to spectral simulations .
Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., ethoxy group stabilizing thiazole ring) that may explain deviations .
What in vitro assays are suitable for evaluating bioactivity?
Q. Advanced
- Xanthine Oxidase Inhibition : Adapt protocols from thiazole-5-carboxylic acid derivatives by monitoring uric acid production spectrophotometrically at 295 nm .
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with chlorophenyl analogs, noting enhanced solubility from the ethoxy group .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria to assess MIC values .
How does the ethoxy substituent influence electronic properties compared to other groups?
Q. Advanced
- Electron-Donating Effect : The ethoxy group increases electron density on the thienothiazole ring, altering HOMO-LUMO gaps (e.g., ~4.5 eV predicted via DFT) and redox behavior .
- Bioactivity Modulation : Compared to chlorophenyl (electron-withdrawing), ethoxy may enhance solubility and membrane permeability, improving pharmacokinetics .
What purification strategies ensure high purity for this compound?
Q. Basic
- Recrystallization : Use acetic acid/water mixtures to isolate crystalline product, as demonstrated for related thiazole-carboxylic acids .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate ester intermediates .
How can molecular docking predict target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
